

Unveiling 1'-Hydroxy-2'-acetonaphthone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1'-Hydroxy-2'-acetonaphthone**

Cat. No.: **B147030**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **1'-Hydroxy-2'-acetonaphthone** (CAS No. 711-79-5), a versatile chemical intermediate with significant applications in pharmaceutical research and materials science. This document, tailored for researchers, scientists, and drug development professionals, details the compound's chemical and physical properties, synthesis methodologies, and known biological and photophysical characteristics.

Core Chemical and Physical Properties

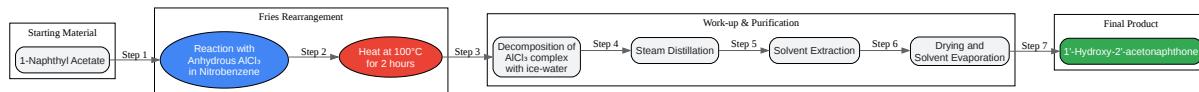
1'-Hydroxy-2'-acetonaphthone, also known as 2-Acetyl-1-naphthol, is a yellow crystalline solid.[1][2] It is characterized by the presence of a hydroxyl group and an acetyl group on the naphthalene ring system.[1] The compound is insoluble in water.[1][2][3]

Property	Value	Source
CAS Number	711-79-5	[1] [2] [4] [5] [6]
Molecular Formula	C ₁₂ H ₁₀ O ₂	[2] [5] [6]
Molecular Weight	186.21 g/mol	[5] [6]
Appearance	Yellow crystalline powder	[1] [2]
Melting Point	98-100 °C	[2] [3] [5] [7]
Boiling Point	280.69 °C (estimate)	[2] [3]
Water Solubility	Insoluble	[1] [2] [3]
pKa	13.40 (at 30 °C)	[1] [2] [3]

Synthesis and Experimental Protocols

The primary and historically significant method for the synthesis of **1'-Hydroxy-2'-acetonaphthone** is the Fries rearrangement of 1-naphthyl acetate. This reaction is catalyzed by a Lewis acid, such as aluminum chloride.

Experimental Protocol: Fries Rearrangement for the Synthesis of 1'-Hydroxy-2'-acetonaphthone


Materials:

- 1-Naphthyl acetate
- Anhydrous aluminum chloride (AlCl₃)
- Nitrobenzene (solvent)
- Ice-cold water
- Apparatus for steam distillation
- Organic solvent (e.g., diethyl ether or dichloromethane)

- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, combine 1-naphthyl acetate, anhydrous aluminum chloride, and nitrobenzene.
- Heat the reaction mixture on a water bath at 100°C for 2 hours.
- After the reaction is complete, cool the flask in an ice bath.
- Carefully add ice-cold water to the reaction mixture to decompose the aluminum chloride complex.
- Perform steam distillation to remove the nitrobenzene and any unreacted starting material. The product, **1'-Hydroxy-2'-acetonaphthone**, will co-distill with the steam.
- Collect the distillate and extract the product using a suitable organic solvent.
- Wash the organic layer with water and then with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent using a rotary evaporator to obtain the crude product, which can be further purified by recrystallization.

[Click to download full resolution via product page](#)

Workflow for the synthesis of **1'-Hydroxy-2'-acetonaphthone** via Fries Rearrangement.

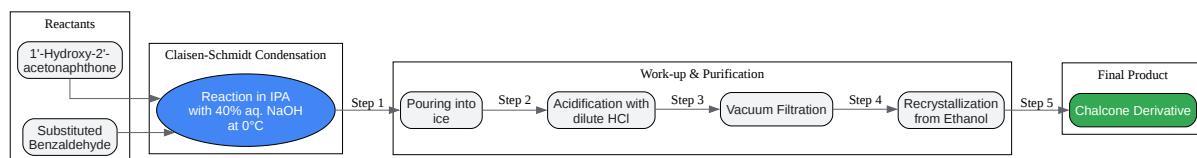
Applications in Organic Synthesis

1'-Hydroxy-2'-acetonaphthone serves as a key precursor for the synthesis of various biologically active molecules, including chalcones, Schiff bases, and Mannich bases.

Synthesis of Chalcones

Chalcones are synthesized via the Claisen-Schmidt condensation of **1'-Hydroxy-2'-acetonaphthone** with an aromatic aldehyde in the presence of a base.

Experimental Protocol: Synthesis of (E)-1-(1-hydroxy-2-naphthyl) Chalcones


Materials:

- **1'-Hydroxy-2'-acetonaphthone**
- Substituted benzaldehyde
- Isopropyl alcohol (IPA)
- 40% aqueous sodium hydroxide (NaOH) solution
- Ice bath
- Dilute hydrochloric acid (HCl)

Procedure:

- Dissolve **1'-Hydroxy-2'-acetonaphthone** and the desired substituted benzaldehyde in isopropyl alcohol in a round-bottom flask.
- Cool the mixture to 0°C in an ice bath.
- While stirring vigorously, slowly add a 40% aqueous NaOH solution dropwise.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the mixture into crushed ice.

- Acidify the mixture with dilute HCl to precipitate the chalcone.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization from ethanol.

[Click to download full resolution via product page](#)

General workflow for the synthesis of chalcones from **1'-Hydroxy-2'-acetonaphthone**.

Biological and Photophysical Properties

While **1'-Hydroxy-2'-acetonaphthone** is primarily utilized as a chemical intermediate, some studies have explored its intrinsic properties.

Biological Activity

Derivatives of **1'-Hydroxy-2'-acetonaphthone**, particularly chalcones, Schiff bases, and Mannich bases, have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. One study investigated a series of carboxylic acid derivatives as potential histone deacetylase (HDAC) inhibitors, a class of enzymes involved in transcriptional regulation and a target for cancer therapy.

Photophysical Properties

The photophysical properties of **1'-Hydroxy-2'-acetonaphthone** have been the subject of research. Studies have shown that its photophysics is governed by two stable enol structures

in its first excited electronic state.[8] Notably, it has been concluded that an Excited State Intramolecular Proton Transfer (ESIPT) process is not operative in the emission of **1'-Hydroxy-2'-acetonaphthone**, distinguishing it from its monocyclic analog, 2-hydroxyacetophenone.[8]

Safety and Handling

1'-Hydroxy-2'-acetonaphthone is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[7] It should be stored in a well-ventilated place.

This technical guide serves as a foundational resource for researchers working with **1'-Hydroxy-2'-acetonaphthone**. For more detailed information, readers are encouraged to consult the cited literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 1'-Hydroxy-2'-acetonaphthone | C12H10O2 | CID 69733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. On the inoperativeness of the ESIPT process in the emission of 1-hydroxy-2-acetonaphthone: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling 1'-Hydroxy-2'-acetonaphthone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b147030#1-hydroxy-2-acetonaphthone-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com